1-Bromo-2-chloro-5-isopropoxy-4-nitrobenzene
Description
1-Bromo-2-chloro-5-isopropoxy-4-nitrobenzene is a halogenated aromatic compound featuring bromine, chlorine, isopropoxy, and nitro substituents on a benzene ring. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their electron-withdrawing and directing effects .
Properties
IUPAC Name |
1-bromo-2-chloro-4-nitro-5-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO3/c1-5(2)15-9-3-6(10)7(11)4-8(9)12(13)14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZPOWJTOQTBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-5-isopropoxy-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-bromo-2-chloro-5-isopropoxybenzene, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions using automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-5-isopropoxy-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in carbonyl-containing compounds .
Scientific Research Applications
1-Bromo-2-chloro-5-isopropoxy-4-nitrobenzene is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-isopropoxy-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares 1-bromo-2-chloro-5-isopropoxy-4-nitrobenzene (hypothetical data inferred from analogs) with structurally related compounds from the evidence:
Key Observations:
- Substituent Effects: The isobutyl group in 1-bromo-2-chloro-5-isobutyl-4-nitrobenzene increases molecular weight (308.56) compared to isopropoxy analogs, likely enhancing hydrophobicity . Cyclopropylmethoxy () introduces steric hindrance and ring strain, which may influence conformational stability in synthetic pathways .
- Safety Profiles: The fluoro-substituted analog () carries hazards including acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335), suggesting stricter handling requirements compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
